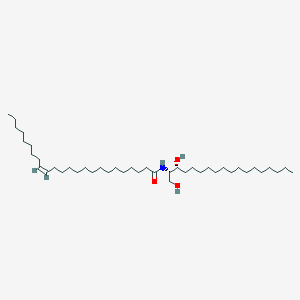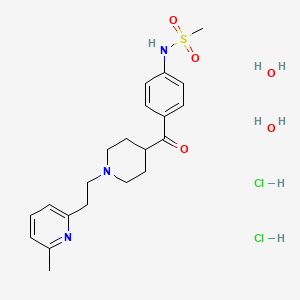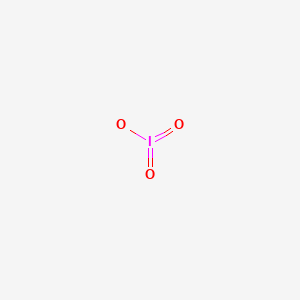
Thallium
Overview
Description
Thallous chloride is a white, crystalline powder, becomes violet on exposure to light. Used as a catalyst in chlorinations and in suntan lamps. (EPA, 1998)
Thallium monochloride is a this compound molecular entity and an inorganic chloride.
Thallous chloride (also known as this compound(I) chloride) is a colourless solid intermediate in the isolation of this compound from its ores. It is created from the treatment of this compound(I) sulfate with hydrochloric acid. This solid crystallizes in the caesium chloride motif. It is used as a diagnostic radiopharmaceutical. It is used for diagnosis of heart and parathyroid problems. The following are among the possible side effects: Blurred vision, chest pain or discomfort, chills, confusion, cough, difficulty with breathing, difficulty with swallowing, and dizziness.
This compound is a chemical element with symbol Tl and atomic number 81. This soft gray post-transition metal is not found free in nature. When isolated, it resembles tin, but discolors when exposed to air. This compound tends to oxidize to the +3 and +1 oxidation states as ionic salts. The +3 state resembles that of the other elements in this compound's group (boron, aluminum, gallium, indium). However, the +1 state, which is far more prominent in this compound than the elements above it, recalls the chemistry of alkali metals, and this compound(I) ions are found geologically mostly in potassium-based ores, and (when ingested) are handled in many ways like potassium ions (K+) by ion pumps in living cells. This compound and its compounds are extremely toxic, and should be handled with great care. There are numerous recorded cases of fatal this compound poisoning. Contact with skin is dangerous, and adequate ventilation should be provided when melting this metal.
Scientific Research Applications
Radiation Detection
Thallium Bromide (TlBr) is noted for its potential as a room-temperature radiation detector due to its excellent charge transport properties. Research has focused on addressing challenges for its long-term field application. Factors like surface conditions, residual stress, and metal contacts significantly affect the performance of TlBr detectors. Novel experiments have shown improvements in device lifetime with palladium electrodes, highlighting the importance of these factors in achieving stable long-term performance of TlBr devices (Datta et al., 2015).
Environmental Concerns and Removal Technologies
This compound is a rare but highly toxic element that poses significant environmental concerns. It is more toxic than many heavy metals and is found in natural waters predominantly as the thallous cation. Its solubility enables easy transport through aqueous routes into the environment. This compound contamination in water sources, especially from base-metal mining effluents, has prompted the development of various treatment options and removal technologies to mitigate its toxicity (Peter & Viraraghavan, 2005).
Medical Diagnostics
This compound has applications in medical diagnostics. For instance, this compound 201 is explored for noninvasive evaluations of muscular lesions in dermatomyositis. Its potential in clinical evaluation, especially when clinical and biologic data are discordant over the course of the disease, has been demonstrated (Guillet et al., 1981).
Biosensors and Detection
Research has been conducted on the development of biosensors for detecting this compound, particularly in its monovalent form, Tl+. G-quadruplex DNAs have been tested for Tl+ detection due to the similarity in size and charge between Tl+ and K+. These developments have led to the creation of fluorescent and colorimetric sensors for environmental this compound detection (Hoang et al., 2016).
Phytomining and Contamination Studies
This compound's similarity to potassium leads to its easy uptake by plants in contaminated soils. Research on Iberis intermedia has shown efficient hyperaccumulation of this compound. Understanding the speciation, distribution, and compartmentalization of this compound in plants like I. intermedia is crucial for phytomining and addressing its toxic risks (Scheckel et al., 2006).
Myocardial Imaging
This compound, particularly this compound-201, has been used in myocardial imaging due to its biological similarities to potassium. Its characteristics, such as the decay process and emission spectrum, make it suitable for external imaging of the human heart, providing valuable insights in cardiology (Wackers & Samson, 1980).
Mechanism of Action
Target of Action
Thallium (Tl) is a non-essential heavy metal that is present in low concentrations in humans . The primary targets of Tl are the nervous system, gastrointestinal tract, and skin . This compound primarily exerts cellular toxicity on various tissues through mitochondria-mediated oxidative stress and endoplasmic reticulum stress .
Mode of Action
This compound enters cells by a unique process governed by its similarity in charge and ionic radius to potassium . It interferes with potassium-dependent processes and substitutes potassium in (Na+/K+)-ATPase . It also has a high affinity for sulfhydryl groups from proteins and other biomolecules . The most favorable complex of Tl-T-MWCNTs involves a strong interaction of Tl with the nitrogen lone pair and additional stabilizing interaction provided by the oxygen lone pair of amide linkage of T-MWCNTs .
Biochemical Pathways
This compound toxicity interferes with energy production at essential steps in glycolysis, the Krebs cycle, and oxidative phosphorylation . It also impairs glutathione metabolism, oxidative stress, and disrupts potassium-regulated homeostasis . This compound primarily exerts cellular toxicity on various tissues through mitochondria-mediated oxidative stress and endoplasmic reticulum stress .
Result of Action
This compound toxicity causes dermatological and gastrointestinal diseases and disorders of the nervous system, and may even result in death . It primarily exerts cellular toxicity on various tissues through mitochondria-mediated oxidative stress and endoplasmic reticulum stress . This compound-induced DNA damage, genetic, and epigenetic alterations have also been reported .
Action Environment
Environmental factors play a significant role in this compound’s action, efficacy, and stability. This compound is released into the environment from both natural and anthropogenic sources . Various industrial sources of emission have resulted in increased concentrations of this compound in the vicinity of mineral smelters and coal-burning facilities . The pH value, Eh, clay minerals, Fe/Mn oxides, Cl−, K+, and microorganisms are the main factors that affect the behavior of this compound in the water environment .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
This similarity allows thallium to hijack the sodium/potassium membrane pump, leading to its accumulation in cells throughout the body . This compound interferes with several vital potassium-dependent processes, including mitochondrial metabolism and cellular metabolism . It affects enzymes and proteins involved in these processes, such as Na+/K±ATPase, by replacing potassium ions and disrupting their normal function .
Cellular Effects
This compound exerts cellular toxicity through mitochondria-mediated oxidative stress and endoplasmic reticulum stress . It disrupts cellular processes by interfering with potassium-dependent functions, leading to the uncoupling of mitochondrial oxidative phosphorylation . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, resulting in oxidative damage, lipid peroxidation, and activation of antioxidant mechanisms . This compound’s toxic effects are observed in various tissues, including the brain, liver, kidneys, and nervous system .
Molecular Mechanism
At the molecular level, this compound exerts its effects by mimicking potassium ions and interfering with potassium-dependent biological activities . It binds to and inhibits enzymes such as Na+/K±ATPase, disrupting the normal function of these enzymes . This compound also increases the formation of reactive oxygen species (ROS) and phospholipid peroxidation, leading to mitochondrial depolarization and swelling . These molecular interactions result in the release of cytochrome c from the inner mitochondrial membrane, triggering apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is rapidly absorbed and distributed throughout the body, accumulating in various tissues . Over time, this compound’s toxic effects become more pronounced, leading to long-term damage to cellular function . Studies have shown that this compound exposure results in progressive neurological symptoms, gastrointestinal disturbances, and damage to multiple organs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild gastrointestinal disturbances and neurological symptoms . At higher doses, this compound induces severe toxicity, leading to polyneuropathy, alopecia, and damage to vital organs such as the liver and kidneys . Studies have shown that this compound’s toxic effects are dose-dependent, with higher doses resulting in more severe adverse effects .
Metabolic Pathways
This compound interferes with metabolic pathways by mimicking potassium ions and disrupting potassium-dependent processes . It affects enzymes involved in these pathways, such as Na+/K±ATPase, leading to altered metabolic flux and metabolite levels . This compound exposure has been shown to impair amino acid, lipid, and purine metabolism, as well as G protein-coupled receptor signaling pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed by the gastrointestinal tract, respiratory system, and skin, and rapidly accumulates in different tissues, including the brain, liver, kidneys, and heart . This compound’s distribution is facilitated by its ability to mimic potassium ions and hijack the sodium/potassium membrane pump . This results in its widespread accumulation and localization within cells .
Subcellular Localization
This compound’s subcellular localization is primarily associated with vesicular compartments within cells . Studies have shown that this compound accumulates in vesicles when delivered by Prussian blue nanoparticles, indicating its preference for these compartments . The subcellular distribution of this compound affects its activity and function, as it is not detectable in its free form but is localized within vesicular compartments .
Properties
IUPAC Name |
chlorothallium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.Tl/h1H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBECUEIQVRDUKB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Tl] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClTl, TlCl | |
| Record name | THALLOUS CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | thallium(I) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Thallium(I)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thallous chloride is a white, crystalline powder, becomes violet on exposure to light. Used as a catalyst in chlorinations and in suntan lamps. (EPA, 1998), White solid; [Merck Index] Off-white powder; [MSDSonline], Solid | |
| Record name | THALLOUS CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thallous chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7391 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Thallium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
1328 °F at 760 mmHg (EPA, 1998), 720 °C | |
| Record name | THALLOUS CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | THALLOUS CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
HYDROGEN CHLORIDE DECREASES ITS SOLUBILITY IN WATER, 0.29 g/100 cc cold water @ 15.5 °C; 2.41 g/100 cc hot water @ 99.35 °C, Insol in alcohol, acetone, In water, 2,900 mg/l at 25 °C. | |
| Record name | THALLOUS CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
7 (EPA, 1998) - Denser than water; will sink, 7.004 @ 30 °C/4 °C | |
| Record name | THALLOUS CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | THALLOUS CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
10 mmHg at 963 °F (NTP, 1992) | |
| Record name | THALLOUS CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Mechanism of Action |
Thallous Chloride TI201 without carrier, accumulates in the heart (myocardium) in a similar way to that of potassium. Thallous Chloride Tl 201 images have been found to visualize areas of infarction as “cold” or nonlabeled regions which are confirmed by electrocardiographic and enzyme changes. Regions of transient myocardial ischemia corresponding to areas perfused by coronary arteries with partial stenoses have been visualized when Thallous Chloride Tl 201 was administered in conjunction with an exercise stress test. Anatomic configurations may interfere with visualization of the right coronary artery., ... STUDY INVOLVING /THALLIUM SOLUBLE SALTS EFFECTS ON MOUSE CELL CULTURES SHOWED/ ... CYTOPATHIC EFFECTS ... GREATLY ENLARGED MITOCHONDRIA IN AXONS OF PERIPHERAL NERVE FIBERS. ... MECHANISM /CONCERNS INACTIVATION OF/ ... SH GROUPS THAT /ALLOW/ ... INCR PERMEABILITY OF MITOCHONDRIA LEADING TO WATER INFLUX & SWELLING. /THALLIUM CMPD/, TRIVALENT THALLIUM COMPOUNDS ARE SOMEWHAT LESS TOXIC THAN ARE THALLIUM ION COMPOUNDS ... THALLIUM ACTS AS A MITOTIC AGENT & GENERAL CELLULAR POISON. CELLULAR ACCUM OF THALLIUM IN MUSCLE & OTHER TISSUES CAUSES DERANGEMENT OF NORMAL CELLULAR METABOLISM ... HIGH THALLIUM CONCN IN BLOOD AGGLUTINATES ERYTHROCYTES & LYSES THEM FOLLOWING THALLIUM ION ACCUMMULATION WITHIN ERYTHROCYTES. /THALLIUM SALTS/, Thallium inhibits enzymes, but nothing is really known of a biochemical lesion. In fatal cases, there usually is extensive peripheral paralysis and cardiovascular involvement. The immediate cause of death may be peripheral respiratory failure of cardiac arrest. /Thallium/ | |
| Record name | Thallous chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09316 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | THALLOUS CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE, CRYSTALLINE POWDER, White, regular crystal | |
CAS No. |
7791-12-0, 7440-28-0 | |
| Record name | THALLOUS CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thallium monochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7791-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thallous chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thallous chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09316 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thallium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thallium chloride (TlCl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thallium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THALLOUS CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thallium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
806 °F (EPA, 1998), 430 °C, 303.5 °C | |
| Record name | THALLOUS CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | THALLOUS CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thallium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N2-[(2,2-diphenylethoxy)acetyl]-L-arginine](/img/structure/B1234965.png)









